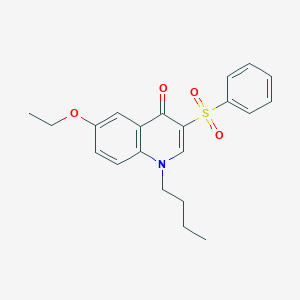

3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one

Description

3-(Benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one class. Its structure comprises:

- 1-Butyl group at position 1, contributing to lipophilicity and membrane permeability.

- 6-Ethoxy substituent at position 6, providing electron-donating effects that may influence electronic distribution and binding interactions.

Key analytical techniques for characterization include LC-MS, IR, and $^1$H NMR, which are standard for verifying structural integrity and purity in this class of molecules .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-ethoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-3-5-13-22-15-20(27(24,25)17-9-7-6-8-10-17)21(23)18-14-16(26-4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATIPYKNGTXVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the following steps:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde or ketone under acidic conditions to form the quinoline core.

Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the butyl chain: The butyl group can be introduced via alkylation using butyl bromide or butyl chloride in the presence of a strong base like sodium hydride.

Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated benzenesulfonyl derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent due to its quinoline core.

Medicine: Investigated for its potential therapeutic effects in treating bacterial infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the benzenesulfonyl group can interact with enzymes, inhibiting their activity and leading to cell death. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Substituent Effects at the 1-Position

- Butyl vs. Longer alkyl chains (e.g., pentyl in ) may increase logP values, affecting absorption.

Substituent Effects at the 3-Position

- Benzenesulfonyl vs. Carbonyl/Sulfonyl Variants: The benzenesulfonyl group (target compound and E599-0010 ) offers stronger electron-withdrawing effects compared to carbonyl moieties (compounds 97 and 98 ), which may enhance electrophilic character and receptor binding.

Substituent Effects at the 6-Position

- Ethoxy vs. Fluoro/Unsubstituted :

Additional Functional Modifications

- This contrasts with the unmodified quinolinone core in the target compound.

Research Findings and Implications

- Biological Activity: Compounds with sulfonyl groups (e.g., target compound and ) show promise in targeting enzymes or receptors requiring sulfonamide-like interactions.

- Physicochemical Properties: The ethoxy and butyl groups in the target compound likely confer moderate logP values (~3–4), balancing solubility and permeability.

Biological Activity

3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with a benzenesulfonyl group , a butyl chain , and an ethoxy group . The synthesis typically involves several steps:

- Formation of the Quinoline Core : Achieved via the Pfitzinger reaction using an anthranilic acid derivative and an aldehyde or ketone.

- Sulfonylation : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base.

- Alkylation : The butyl group is added through alkylation with butyl bromide or butyl chloride.

- Etherification : The ethoxy group is introduced using ethyl iodide or ethyl bromide.

The biological activity of this compound is primarily attributed to its ability to:

- Intercalate with DNA : This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

- Inhibit Enzymatic Activity : The benzenesulfonyl group enhances binding to specific enzymes, disrupting their function and contributing to its antimicrobial properties.

- Induce Oxidative Stress : This mechanism is particularly relevant in cancer therapy, where oxidative stress can lead to cell death.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Below are some key findings from recent studies:

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study 1 : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Case Study 2 : In vitro assays demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its antimicrobial properties.

Research Findings

Recent literature emphasizes the need for further exploration of this compound's pharmacological properties:

- Binding Affinity Studies : Molecular docking studies indicate strong interactions with DNA and specific enzymes, suggesting pathways for drug development.

- In Vivo Efficacy : Animal models have shown promising results in tumor reduction, paving the way for clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.